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Compound of Interest

Compound Name: 2-Acetamidobenzamide-d3

Cat. No.: B15142575 Get Quote

An In-Depth Technical Guide to 2-Acetamidobenzamide-d3

This guide provides a comprehensive overview of the chemical properties, structure, synthesis,

and analysis of 2-Acetamidobenzamide-d3, a deuterated isotopologue of 2-

Acetamidobenzamide. It is intended for researchers, scientists, and professionals in the field of

drug development and medicinal chemistry.

Core Chemical Identity and Properties
2-Acetamidobenzamide-d3 is the deuterated form of 2-Acetamidobenzamide, where the three

hydrogen atoms on the acetyl methyl group are replaced by deuterium. This isotopic labeling is

crucial for use as an internal standard in quantitative mass spectrometry-based assays. The

parent compound, 2-Acetamidobenzamide, is a member of the benzamide class and has been

identified as a naturally occurring antibiotic and antifungal agent isolated from Streptomyces

aurantiogriseus.[1]

Chemical Structure
The structure consists of a benzamide core with an acetamido group substituted at the ortho-

(position 2) position. The "-d3" designation specifies the location of the deuterium atoms on the

terminal methyl group of the acetyl moiety.

Parent Compound: 2-Acetamidobenzamide Deuterated Compound: 2-Acetamidobenzamide-
d3
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Physicochemical and Structural Data
The following tables summarize the key quantitative data for both 2-Acetamidobenzamide and

its deuterated analogue. Data for the parent compound is provided for reference, as many

physical properties are nearly identical.

Table 1: Structural and Identification Data

Property 2-Acetamidobenzamide 2-Acetamidobenzamide-d3

IUPAC Name 2-acetamidobenzamide[1] 2-(acetyl-d3)aminobenzamide

Synonyms

o-Acetamidobenzamide, N-

Acetylanthranilamide, NP-

101A[1]

N-(2-

carbamoylphenyl)acetamide-

d3

Molecular Formula C₉H₁₀N₂O₂[1] C₉H₇D₃N₂O₂

SMILES
CC(=O)NC1=CC=CC=C1C(=O

)N[1]

[2H]C([2H])

([2H])C(=O)NC1=CC=CC=C1

C(=O)N

InChIKey
WFKPHYKFAOXUTI-

UHFFFAOYSA-N[1]

WFKPHYKFAOXUTI-

QYYHMSGXSA-N

Table 2: Physicochemical Properties

Property 2-Acetamidobenzamide 2-Acetamidobenzamide-d3

Molecular Weight 178.19 g/mol [1] 181.21 g/mol

Exact Mass 178.0742 g/mol [1] 181.0930 g/mol

Melting Point Information not available Information not available

Boiling Point Information not available Information not available

Solubility Information not available Information not available

Physical State Crystalline solid (predicted) Solid (predicted)
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Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 2-Acetamidobenzamide-d3 is not

readily available in the cited literature, a general synthetic pathway can be proposed based on

standard organic chemistry principles and methods used for analogous compounds.

Proposed Synthesis Protocol
The synthesis would logically involve the acylation of 2-aminobenzamide (anthranilamide) with

a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride.

Reaction: 2-Aminobenzamide + Acetic-d3 Anhydride → 2-Acetamidobenzamide-d3 + Acetic-

d3 Acid

Detailed Methodology:

Dissolution: Dissolve 2-aminobenzamide in a suitable aprotic solvent (e.g., pyridine,

tetrahydrofuran, or dichloromethane) in a round-bottom flask equipped with a magnetic

stirrer and under an inert atmosphere (e.g., nitrogen or argon).

Cooling: Cool the reaction mixture in an ice bath to 0°C to control the exothermic reaction.

Addition of Reagent: Add deuterated acetic anhydride (or acetyl-d3 chloride) dropwise to the

stirred solution.

Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically

2-12 hours) until the reaction is complete. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Quenching: Upon completion, quench the reaction by the slow addition of water or a

saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the

organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate

solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
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evaporator.

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield

pure 2-Acetamidobenzamide-d3.
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Click to download full resolution via product page

Fig. 1: General workflow for the synthesis of 2-Acetamidobenzamide-d3.

Analytical Characterization
The structure and purity of 2-Acetamidobenzamide-d3 are confirmed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be very similar to the non-deuterated

parent compound, with characteristic aromatic proton signals between 7.0 and 8.5 ppm. The

key difference will be the absence of the singlet corresponding to the acetyl methyl protons

(typically around 2.1 ppm), confirming successful deuteration. The two amide protons (-NH-

and -CONH₂) will appear as broad singlets that are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons and the

six aromatic carbons. The signal for the deuterated methyl carbon (-CD₃) will appear as a

multiplet (typically a 1:3:6:7:6:3:1 septet) due to carbon-deuterium coupling and will be

shifted slightly upfield compared to the -CH₃ signal in the parent compound.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic incorporation.

Technique: Electrospray ionization (ESI) is a suitable method.

Expected Mass: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at

m/z 182.10. The molecular ion in high-resolution mass spectrometry (HRMS) would confirm

the elemental composition. The 3-dalton mass shift compared to the parent compound (m/z

179.08 for [M+H]⁺) provides definitive evidence of deuteration.

Infrared (IR) Spectroscopy
IR spectroscopy can identify the key functional groups present in the molecule.

N-H Stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching

vibrations of the primary and secondary amides.
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C=O Stretching (Amide I): Strong absorption bands around 1680-1640 cm⁻¹ are

characteristic of the carbonyl groups in both amide functionalities.[2]

C-D Stretching: The C-D stretching vibrations of the deuterated methyl group will appear in

the range of 2250-2100 cm⁻¹, a region that is typically clear in the spectrum of the non-

deuterated analogue. This provides further confirmation of isotopic labeling.

Biological Activity and Signaling
While 2-Acetamidobenzamide-d3 is primarily used as an analytical standard, the parent

compound and its derivatives exhibit significant biological activity. Derivatives of 2-

acetamidobenzamide have been investigated for their antiproliferative activity against various

cancer cell lines, including human chronic myelogenous leukemia (K562).[3][4]

Mechanism of Action: Apoptosis Induction
Studies on N-substituted benzamides and 2-acetamidobenzamide derivatives show that their

antiproliferative effects are often mediated by the induction of apoptosis and cell cycle arrest.[3]

[4][5] The primary mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.[6]

Key Events in the Signaling Pathway:

Cell Stress & G2/M Arrest: The compound induces cellular stress, leading to an arrest in the

G2/M phase of the cell cycle.[5][6]

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-

2 family (e.g., Bax, Bak) are activated, leading to the release of cytochrome c from the

mitochondria into the cytosol.[6]

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits

pro-caspase-9 to form a complex known as the apoptosome.[6]

Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and

activated. Active caspase-9 then proceeds to activate effector caspases, primarily caspase-

3.[3][4][6]
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Execution of Apoptosis: Caspase-3 carries out the final steps of apoptosis by cleaving key

cellular substrates, resulting in DNA fragmentation, chromatin condensation, and the

formation of apoptotic bodies.
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Fig. 2: Intrinsic apoptosis pathway induced by benzamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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